3-Amino-2-(3,4-difluorophenyl)propanoic acid
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Overview
Description
3-Amino-2-(3,4-difluorophenyl)propanoic acid is an organic compound characterized by the presence of an amino group and a difluorophenyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-(3,4-difluorophenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-difluorobenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a reductive amination reaction with ammonia or an amine to form the corresponding amine.
Addition of Propanoic Acid: The intermediate is then reacted with a suitable propanoic acid derivative under acidic or basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can undergo reduction reactions, particularly at the difluorophenyl group, to yield partially or fully reduced products.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Nitro derivatives.
Reduction: Reduced difluorophenyl derivatives.
Substitution: Alkylated or acylated amino derivatives.
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in certain catalytic reactions.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals, particularly for its ability to interact with biological targets.
Industry:
Material Science: Utilized in the synthesis of novel materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which 3-Amino-2-(3,4-difluorophenyl)propanoic acid exerts its effects is primarily through its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the difluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
- 3-Amino-2-(3,5-difluorophenyl)propanoic acid
- 3-Amino-2-(4-fluorophenyl)propanoic acid
- 3-Amino-2-(3-chlorophenyl)propanoic acid
Comparison:
- Structural Differences: The position and type of substituents on the phenyl ring vary among these compounds, affecting their chemical reactivity and biological activity.
- Unique Properties: 3-Amino-2-(3,4-difluorophenyl)propanoic acid is unique due to the presence of two fluorine atoms at the 3 and 4 positions, which can enhance its stability and binding affinity to certain targets compared to its analogs.
Properties
Molecular Formula |
C9H9F2NO2 |
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Molecular Weight |
201.17 g/mol |
IUPAC Name |
3-amino-2-(3,4-difluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H9F2NO2/c10-7-2-1-5(3-8(7)11)6(4-12)9(13)14/h1-3,6H,4,12H2,(H,13,14) |
InChI Key |
WONMSCKHWNJPAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)C(=O)O)F)F |
Origin of Product |
United States |
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